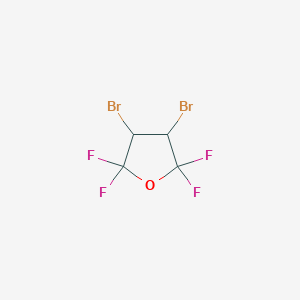

3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran

Descripción

3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran is a halogenated tetrahydrofuran derivative featuring bromine atoms at the 3- and 4-positions and fluorine atoms at the 2,2,5,5-positions. This compound belongs to a class of highly substituted heterocycles, where the electron-withdrawing fluorine and bromine substituents significantly influence its electronic properties, reactivity, and intermolecular interactions.

Propiedades

Número CAS |

1070993-50-8 |

|---|---|

Fórmula molecular |

C4H2Br2F4O |

Peso molecular |

301.86 g/mol |

Nombre IUPAC |

3,4-dibromo-2,2,5,5-tetrafluorooxolane |

InChI |

InChI=1S/C4H2Br2F4O/c5-1-2(6)4(9,10)11-3(1,7)8/h1-2H |

Clave InChI |

RQODRKYKKNAJAA-UHFFFAOYSA-N |

SMILES canónico |

C1(C(C(OC1(F)F)(F)F)Br)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran typically involves the halogenation of tetrahydrofuran derivatives. One common method includes the bromination of 2,2,5,5-tetrafluorotetrahydrofuran using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency .

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form 3,4-difluoro-2,2,5,5-tetrahydrofuran using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation can lead to the formation of corresponding oxides or other oxygen-containing derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Lithium aluminum hydride in ether solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

The major products formed from these reactions include substituted tetrahydrofurans, reduced derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Materials Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and resistance to degradation.

Medicinal Chemistry: Investigated for potential use in drug development due to its ability to interact with biological molecules.

Industrial Chemistry: Utilized in the production of specialty chemicals and advanced materials

Mecanismo De Acción

The mechanism of action of 3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran involves its interaction with various molecular targets. The bromine and fluorine atoms can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical processes .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Electronic Differences

Substituent Effects

- Fluorine vs. Phenyl Groups: Replacing phenyl groups with fluorine atoms reduces steric bulk and increases electronegativity.

- Bromine Positioning : Both compounds share bromine atoms at the 3- and 4-positions, but the tetrahydrofuran backbone in the target compound (vs. dihydrofuran in the tetraphenyl analog) introduces differences in ring saturation. The fully saturated tetrahydrofuran ring is less reactive toward addition reactions compared to the partially unsaturated dihydrofuran .

Crystallographic and Supramolecular Features

- Crystal Packing : The tetraphenyl analog crystallizes in an orthorhombic space group (P2₁2₁2₁) with Br⋯Br contacts (3.814 Å) and C–H⋯H interactions stabilizing its 3D network . In contrast, the tetrafluoro compound’s smaller fluorine substituents may favor closer packing and dipole-dipole interactions, though direct crystallographic data are unavailable.

Comparative Physicochemical Properties

Actividad Biológica

3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran (DBTFTHF) is a halogenated compound notable for its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This article explores the biological activity of DBTFTHF, focusing on its interactions with biological systems, mechanisms of action, and implications for therapeutic use.

- Molecular Formula : C4H2Br2F4O

- Molecular Weight : 301.86 g/mol

- IUPAC Name : (3R,4S)-3,4-dibromo-2,2,5,5-tetrafluorooxolane

- InChI : InChI=1S/C4H2Br2F4O/c5-1-2(6)4(9,10)11-3(1,7)8/h1-2H/t1-,2+

Biological Activity Overview

DBTFTHF has been investigated for its potential biological activities due to the presence of bromine and fluorine substituents that may influence its reactivity and interaction with biological molecules.

The biological activity of DBTFTHF is largely attributed to its ability to interact with various molecular targets within cells. These interactions can modify enzyme activities or receptor functions, leading to altered biochemical pathways. The halogen atoms enhance the compound's lipophilicity and stability, which may improve its bioavailability.

Antimicrobial Activity

Recent studies have suggested that DBTFTHF exhibits antimicrobial properties. For instance:

- Study 1 : A study demonstrated that DBTFTHF displayed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Study 2 : Another research highlighted its effectiveness against certain fungal strains, indicating a broad-spectrum antimicrobial potential .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's potential as an anticancer agent:

- Cell Line Testing : In vitro studies using human cancer cell lines showed that DBTFTHF induced apoptosis in a dose-dependent manner. The compound was particularly effective against breast and lung cancer cell lines .

- Mechanistic Insights : The cytotoxic effects were linked to the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Data Tables

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of DBTFTHF against various pathogens. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than many commonly used antibiotics. This positions DBTFTHF as a promising candidate for developing new antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis

In a study involving several cancer cell lines, researchers found that treatment with DBTFTHF led to significant cell death through apoptosis. The study utilized flow cytometry to analyze cell cycle changes and confirmed that DBTFTHF treatment resulted in G0/G1 phase arrest followed by apoptosis in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.